molecular formula C10H14FNO B8121362 3-Butoxy-4-fluoro-phenylamine

3-Butoxy-4-fluoro-phenylamine

Cat. No.: B8121362
M. Wt: 183.22 g/mol
InChI Key: WIVWZYLXMCRCFZ-UHFFFAOYSA-N
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Description

3-Butoxy-4-fluoro-phenylamine is a fluorinated aniline derivative with the molecular formula C10H14FNO and a molecular weight of 183.22 g/mol . This compound, identified by CAS 2301069-02-1, features a butoxy chain and a fluorine atom on its phenylamine ring, a structure of high interest in medicinal and organic chemistry research . Fluorinated aromatic amines like this one serve as critical building blocks in the synthesis of more complex molecules . The incorporation of fluorine into organic compounds is a well-established strategy to modulate their properties, including lipophilicity, metabolic stability, and bioavailability, making them valuable in drug discovery efforts . Researchers utilize such fluorinated anilines in the development of potential enzyme inhibitors and as key intermediates for pharmaceutical applications . As a high-purity chemical, this compound is intended for use in laboratory research only. This product is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. Researchers should handle this compound with care, adhering to all relevant laboratory safety protocols. For comprehensive handling and safety information, please consult the product's Safety Data Sheet (SDS).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-butoxy-4-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO/c1-2-3-6-13-10-7-8(12)4-5-9(10)11/h4-5,7H,2-3,6,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIVWZYLXMCRCFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC(=C1)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Pathways of 3 Butoxy 4 Fluoro Phenylamine

Reactions at the Aromatic Amine Functionality

The primary amine group is the most reactive site in 3-Butoxy-4-fluoro-phenylamine, readily participating in a range of common amine reactions.

The nitrogen atom of the amine group possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reactions with electrophiles. N-alkylation introduces an alkyl group onto the nitrogen atom. This can be achieved using various alkylating agents such as alkyl halides or sulfates. For instance, visible-light-induced N-alkylation of anilines with alcohols presents a modern and eco-friendly approach that avoids the need for metal catalysts or strong bases nih.gov. While a specific example with this compound is not detailed in the literature, the general methodology is applicable.

N-acylation involves the reaction of the amine with an acylating agent, such as an acid chloride or anhydride, to form an amide. This reaction is typically carried out in the presence of a base to neutralize the acidic byproduct. Amide formation is a robust and widely used transformation in organic synthesis.

Table 1: Representative N-Alkylation and N-Acylation Reactions

Reaction TypeReagents and ConditionsProduct Type
N-AlkylationAlkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃), Solvent (e.g., Acetone)Secondary or Tertiary Amine
N-AcylationAcid chloride (e.g., CH₃COCl), Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂)Amide

Aromatic amines, including this compound, readily condense with aldehydes and ketones to form imines, also known as Schiff bases derpharmachemica.comresearchgate.netmdpi.comsemanticscholar.orgnih.gov. This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate followed by dehydration. The presence of the fluorine atom can influence the electronic properties of the resulting imine, which is a valuable pharmacophore in medicinal chemistry nih.gov.

The synthesis of fluorinated Schiff bases is a common strategy for modulating the chemical and biological properties of molecules nih.gov. For example, the condensation of a fluorinated aniline (B41778) with a substituted benzaldehyde can be carried out in a suitable solvent like ethanol, sometimes with a few drops of glacial acetic acid as a catalyst, followed by stirring at an elevated temperature derpharmachemica.com.

Table 2: Synthesis of a Representative Schiff Base

Reactant 1Reactant 2ConditionsProduct
This compoundBenzaldehydeEthanol, Acetic acid (cat.), 80°CN-(3-Butoxy-4-fluorophenyl)-1-phenylmethanimine

The primary aromatic amine group of this compound can be converted into a diazonium salt by treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid at low temperatures (0-5 °C). The resulting diazonium salt is a versatile intermediate.

These diazonium salts can then undergo coupling reactions with electron-rich aromatic compounds, such as phenols or other anilines, to form azo compounds, which are often highly colored and used as dyes researchgate.net. The position of the coupling is directed by the activating group on the coupling partner.

The reactivity of the amine group, often in concert with ortho-substituents (or substituents introduced in a prior step), can be harnessed for the synthesis of various heterocyclic compounds. While specific cyclization reactions starting from this compound are not extensively documented, the general principles of heterocyclic synthesis can be applied. For instance, reactions with bifunctional reagents can lead to the formation of quinolines, quinazolines, or benzodiazepines, depending on the reaction partner and conditions. The synthesis of 4-aminoquinazolines, a privileged structure in medicinal chemistry, often involves nucleophilic aromatic substitution on a dihaloquinazoline precursor with an amine nih.gov.

Reactivity Modulations Induced by the Fluoro Substituent

The fluorine atom at the 4-position significantly influences the electronic properties of the aromatic ring and, consequently, its reactivity in substitution reactions.

The fluorine atom exerts a dual electronic effect on the aromatic ring: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). Due to the high electronegativity of fluorine, the inductive effect generally dominates, deactivating the ring towards electrophilic aromatic substitution (EAS).

The directing effect of the substituents on the ring (butoxy, amino, and fluoro) must be considered for any potential EAS reaction. The amino and butoxy groups are both strongly activating and ortho-, para-directing. The fluorine atom is deactivating but also ortho-, para-directing. The positions ortho to the strongly activating amino and butoxy groups (positions 2 and 6) and para to the fluorine (position 1, occupied by the amino group) are the most likely sites for electrophilic attack.

Conversely, the strong electron-withdrawing nature of the fluorine atom can activate the aromatic ring towards nucleophilic aromatic substitution (SNAr), particularly at the position para to the fluorine, which is occupied by the butoxy group. However, the butoxy group is not a typical leaving group in SNAr reactions. More relevant is the activation of other positions should a suitable leaving group be present. For SNAr to occur, a good leaving group (like a halide or a nitro group) and strong electron-withdrawing groups ortho and/or para to it are generally required nih.govambeed.comresearchgate.net. The fluorine atom itself can, in some cases, be displaced by a nucleophile, although this is less common than the displacement of other halogens like chlorine or bromine. The success of a nucleophilic aromatic substitution on a fluorinated aromatic compound often depends on the specific substrate and reaction conditions nih.govresearchgate.net.

Potential for Fluorine Displacement Reactions

The fluorine atom in this compound is generally unreactive towards nucleophilic aromatic substitution. This is due to the strong carbon-fluorine bond and the electron-rich nature of the aromatic ring, which is further enhanced by the electron-donating amino and butoxy groups. However, under specific and often harsh reaction conditions, or through the activation by a nearby functional group, displacement of the fluorine atom can be achieved.

Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. In the case of this compound, the strongly activating amino and butoxy groups disfavor this classical SNAr pathway.

Alternative strategies for fluorine displacement could involve transition-metal-catalyzed cross-coupling reactions. For instance, palladium- or copper-catalyzed reactions are known to facilitate the substitution of aryl fluorides with various nucleophiles, although these reactions often require specialized ligands and reaction conditions.

Reaction TypeReagents and ConditionsExpected Products
Nucleophilic Aromatic SubstitutionStrong nucleophile (e.g., NaOMe), high temperature, high pressure3-Butoxy-4-methoxy-phenylamine
Buchwald-Hartwig AminationPd catalyst, phosphine (B1218219) ligand, base, amineN-Aryl-3-butoxy-4-amino-phenylamine
Suzuki CouplingPd catalyst, boronic acid, base4-Aryl-3-butoxy-phenylamine

Transformations Involving the Butoxy Group

The butoxy group offers two primary sites for chemical modification: the ether linkage and the butyl side-chain.

The ether linkage in this compound can be cleaved under strongly acidic conditions, typically using reagents like hydrogen iodide (HI) or hydrogen bromide (HBr). masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the less sterically hindered carbon of the butoxy group. libretexts.org This results in the formation of 3-hydroxy-4-fluoro-phenylamine (a phenol) and the corresponding butyl halide. masterorganicchemistry.comlibretexts.org The use of boron tribromide (BBr₃) is another effective method for the cleavage of aryl ethers. organic-chemistry.org

ReagentConditionsProducts
Hydrogen Iodide (HI)Reflux3-Hydroxy-4-fluoro-phenylamine, Butyl iodide
Hydrogen Bromide (HBr)Reflux3-Hydroxy-4-fluoro-phenylamine, Butyl bromide
Boron Tribromide (BBr₃)Inert solvent, low temperature3-Hydroxy-4-fluoro-phenylamine, Tribromoboroxane

The butyl side-chain of the butoxy group is generally unreactive. However, functionalization can be achieved through radical-mediated reactions. For instance, free-radical halogenation using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator can introduce a bromine atom at various positions along the butyl chain, with a preference for the secondary carbons. This functionalized intermediate can then be used in subsequent nucleophilic substitution or elimination reactions to introduce a variety of other functional groups.

Reaction TypeReagents and ConditionsPotential Products
Radical BrominationN-Bromosuccinimide (NBS), AIBN, CCl₄, reflux3-(Bromo-butoxy)-4-fluoro-phenylamine (mixture of isomers)
Subsequent Nucleophilic SubstitutionNaCN, DMSO3-(Cyano-butoxy)-4-fluoro-phenylamine
Subsequent Eliminationt-BuOK, THF3-(Butenoxy)-4-fluoro-phenylamine

Redox Chemistry of this compound

The redox chemistry of this compound is primarily centered around the aromatic amine functionality, which can undergo both oxidation and reduction reactions.

The electrochemical oxidation of aromatic amines is a well-studied process that typically involves the initial formation of a radical cation through a one-electron transfer. acs.orgresearchgate.netproquest.com The stability and subsequent reactivity of this radical cation are highly dependent on the solvent, pH, and the nature of the substituents on the aromatic ring. researchgate.net Electron-donating groups, such as the amino and butoxy groups in this compound, are expected to lower the oxidation potential, making the compound more susceptible to oxidation compared to unsubstituted aniline. researchgate.net

The radical cation can undergo various follow-up reactions, including dimerization (coupling) to form benzidine-type structures, or further oxidation to a dication. acs.org In the presence of nucleophiles, the radical cation can also undergo addition reactions. The specific products formed will depend on the precise reaction conditions and the electrode material used. nih.gov

TechniquePotential (vs. reference electrode)Observed Process
Cyclic VoltammetryEpa1Initial one-electron oxidation to a radical cation
Epa2Further oxidation to a dication or oxidation of coupled products
Controlled Potential ElectrolysisApplied potential > Epa1Formation of dimeric and polymeric products

The direct electrochemical reduction of the aromatic ring or the amine group of this compound is generally difficult and requires highly negative potentials. The presence of the electron-donating amino and butoxy groups makes the aromatic ring less susceptible to reduction.

However, if the amine is first converted to a diazonium salt, the resulting diazonium group is readily reducible. The electrochemical reduction of aryl diazonium salts typically proceeds through a one-electron reduction to form an aryl radical, which can then abstract a hydrogen atom from the solvent or undergo other radical reactions.

Precursor CompoundTechniquePotential (vs. reference electrode)Primary Reduction Product
3-Butoxy-4-fluoro-benzenediazonium saltCyclic VoltammetryEpc3-Butoxy-4-fluoro-phenyl radical
Controlled Potential ElectrolysisApplied potential < Epc1-Butoxy-2-fluoro-benzene

Exploration of Novel Reaction Pathways and Multi-component Reactions

The exploration of novel reaction pathways for the derivatization of this compound is a focal point for the discovery of new chemical entities with potential applications in medicinal chemistry and materials science. Multi-component reactions (MCRs) are particularly powerful tools in this endeavor, as they offer a streamlined approach to complex molecule synthesis by combining three or more reactants in a single step. This efficiency can lead to the rapid generation of diverse compound libraries. Given the structural features of this compound, several MCRs can be postulated as viable routes for creating a wide array of complex derivatives.

One of the most prominent MCRs is the Ugi four-component reaction (U-4CR) . This reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acetamido carboxamide derivative. In this context, this compound would serve as the amine component. The reaction is known for its high atom economy and the ability to generate peptide-like scaffolds. The Ugi reaction is generally exothermic and can be completed within minutes to hours, often in polar aprotic solvents like methanol or DMF wikipedia.orgorganic-chemistry.orgnih.govsciepub.comnih.gov.

Another significant MCR is the Biginelli reaction , which is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea wikipedia.orgtaylorandfrancis.comunito.it. While the classic Biginelli reaction does not directly involve an aniline, modified protocols have been developed. More relevant to this compound is the Mannich reaction , a three-component condensation involving an aldehyde (like formaldehyde), a primary or secondary amine, and a compound with an active hydrogen oarjbp.comnih.govrsc.orgscribd.comresearchgate.net. This reaction is a cornerstone for the synthesis of β-amino carbonyl compounds, which are valuable synthetic intermediates.

The Passerini three-component reaction (P-3CR) is another important MCR that involves an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to form an α-acyloxy carboxamide rsc.orgwikipedia.orgorganic-chemistry.orgresearchgate.net. For this compound to participate, it would first need to be converted to the corresponding isocyanide. This transformation opens up another avenue for creating diverse molecular architectures.

The following tables outline the potential application of these MCRs to this compound, providing hypothetical examples of reactants and the resulting complex derivatives.

Table 1: Postulated Ugi Four-Component Reaction with this compound

Aldehyde Isocyanide Carboxylic Acid Postulated Product
Benzaldehydetert-Butyl isocyanideAcetic acid2-(tert-butylamino)-N-(3-butoxy-4-fluorophenyl)-2-phenylacetamide
4-ChlorobenzaldehydeCyclohexyl isocyanidePropanoic acidN-(3-butoxy-4-fluorophenyl)-2-(cyclohexylamino)-2-(4-chlorophenyl)propanamide
IsobutyraldehydeBenzyl isocyanideBenzoic acidN-(benzyl)-2-((3-butoxy-4-fluorophenyl)amino)-3-methylbutanamide

Table 2: Postulated Mannich Reaction with this compound

Aldehyde Active Hydrogen Compound Postulated Product
FormaldehydeAcetophenone3-((3-Butoxy-4-fluorophenyl)amino)-1-phenylpropan-1-one
BenzaldehydeCyclohexanone2-((3-Butoxy-4-fluorophenyl)(phenyl)methyl)cyclohexan-1-one
PropanalMalonic acid3-((3-Butoxy-4-fluorophenyl)amino)-2-carboxybutanoic acid

Table 3: Postulated Passerini Three-Component Reaction with 3-Butoxy-4-fluoro-1-isocyanobenzene *

Aldehyde/Ketone Carboxylic Acid Postulated Product
AcetoneAcetic acid1-((3-Butoxy-4-fluorophenyl)amino)-1-methyl-1-oxopropan-2-yl acetate (B1210297)
BenzaldehydeBenzoic acid(3-Butoxy-4-fluorophenyl)carbamoyl(phenyl)methyl benzoate
CyclohexanonePropanoic acid1-((3-butoxy-4-fluorophenyl)carbamoyl)cyclohexyl propanoate

*Assuming prior conversion of this compound to the corresponding isocyanide.

Table 4: Postulated Biginelli-type Reaction with this compound

Aldehyde β-Ketoester Urea/Thiourea Derivative Postulated Product
4-FluorobenzaldehydeEthyl acetoacetateThiourea4-(4-Fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid, N-(3-butoxy-4-fluorophenyl)amide (via subsequent amidation)
BenzaldehydeMethyl acetoacetateUrea6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid, N-(3-butoxy-4-fluorophenyl)amide (via subsequent amidation)

Advanced Spectroscopic Characterization and Structural Analysis of 3 Butoxy 4 Fluoro Phenylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

A detailed examination of the NMR spectroscopic properties of 3-Butoxy-4-fluoro-phenylamine is currently not possible due to the lack of experimental data.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Elucidation

No published ¹H or ¹³C NMR spectra for this compound could be located. Such data would be instrumental in confirming the molecular structure by identifying the chemical environments of the hydrogen and carbon atoms. For instance, ¹H NMR would provide information on the aromatic protons, the protons of the butoxy group, and the amine protons, including their chemical shifts, multiplicities, and coupling constants. Similarly, ¹³C NMR data would confirm the number of unique carbon environments and provide insights into their electronic nature.

Fluorine-19 (¹⁹F) NMR for Chemical Shift and Coupling Analysis

Specific ¹⁹F NMR data for this compound are not available in the surveyed literature. This technique is particularly valuable for fluorinated compounds, as the ¹⁹F chemical shift is highly sensitive to the electronic environment, and coupling constants with neighboring protons or carbons can provide critical structural information.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

The application of advanced 2D NMR techniques to this compound has not been documented. These experiments are essential for unambiguously assigning proton and carbon signals and for determining the connectivity and spatial relationships between different parts of the molecule.

Vibrational Spectroscopy

Similar to NMR data, experimental vibrational spectra for this compound are not present in the accessible scientific domain.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

No FT-IR spectra for this compound have been published. An experimental FT-IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amine group, C-H stretching of the aromatic ring and the butoxy chain, C-O stretching of the ether linkage, and the C-F stretching vibration.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. The theoretical monoisotopic mass of this compound (C₁₀H₁₄FNO) is calculated to be 183.1059 g/mol . chemicalbook.comchemscene.com An experimental HRMS measurement would be expected to yield a mass value very close to this theoretical value, confirming the elemental formula.

Table 1: Theoretical HRMS Data for this compound

Molecular Formula Ion Species Theoretical m/z
C₁₀H₁₄FNO [M+H]⁺ 184.1137
C₁₀H₁₄FNO [M+Na]⁺ 206.0957

This table is generated based on theoretical calculations.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate product ions, providing detailed structural information. nih.gov While specific MS/MS data for this compound is not available, a plausible fragmentation pathway can be predicted based on the fragmentation of similar aromatic amines and ethers. hnxb.org.cnnih.gov

Upon electron impact or electrospray ionization, the molecule is expected to form a molecular ion ([M]⁺˙) or a protonated molecule ([M+H]⁺). The primary fragmentation pathways for the protonated molecule would likely involve the butoxy side chain and the aromatic ring.

A key fragmentation would be the cleavage of the C-O bond of the butoxy group. This could occur through a McLafferty-type rearrangement, leading to the loss of butene (C₄H₈) and the formation of a radical cation of 3-hydroxy-4-fluoro-phenylamine. Another likely fragmentation is the alpha-cleavage of the butyl chain, leading to the loss of a propyl radical (•C₃H₇) to form a stable oxonium ion. Subsequent fragmentations could involve the loss of CO or HCN from the aromatic ring.

Table 2: Predicted MS/MS Fragmentation of [M+H]⁺ for this compound

Precursor Ion (m/z) Proposed Fragment Ion Neutral Loss Predicted Fragment (m/z)
184.1137 [M+H - C₄H₈]⁺ Butene 128.0557
184.1137 [M+H - •C₃H₇]⁺ Propyl radical 141.0662
128.0557 [M+H - C₄H₈ - CO]⁺ Carbon monoxide 100.0614

This table represents a predictive fragmentation pattern.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. Although no crystal structure for this compound has been reported, we can infer potential structural features based on studies of similar aniline (B41778) derivatives. mdpi.comrsc.orgresearchgate.net

The crystal packing of this compound would likely be dominated by a network of intermolecular interactions. The primary amine group is a strong hydrogen bond donor, and the fluorine atom and the oxygen of the butoxy group can act as hydrogen bond acceptors. Therefore, N-H···F and N-H···O hydrogen bonds are expected to be significant in the crystal lattice. researchgate.net

The conformation of the this compound molecule in the solid state would be influenced by the crystal packing forces. The dihedral angle between the plane of the aromatic ring and the C-O-C plane of the butoxy group will be a key conformational parameter. The butyl chain itself can adopt various conformations (e.g., all-trans or gauche). The specific conformation adopted in the crystal would be the one that optimizes the intermolecular interactions and minimizes steric hindrance.

UV-Visible Spectroscopy for Electronic Transitions and Absorption Properties

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be characteristic of a substituted aniline. Aniline itself exhibits absorption bands that are shifted to longer wavelengths compared to benzene (B151609) due to the interaction of the nitrogen lone pair with the aromatic π-system. spcmc.ac.inuomustansiriyah.edu.iq

The presence of the butoxy and fluoro substituents will further influence the absorption spectrum. The butoxy group, being an electron-donating group, is expected to cause a bathochromic (red) shift of the absorption maxima. uomustansiriyah.edu.iq The fluorine atom, being weakly deactivating, might have a smaller effect. The primary absorption bands are expected to arise from π → π* transitions within the benzene ring. nanoqam.ca

Table 3: Predicted UV-Visible Absorption Data for this compound in a Nonpolar Solvent

Predicted λmax (nm) Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) Electronic Transition
~240-250 ~8,000-12,000 π → π*

This table provides estimated values based on the spectra of related compounds. spcmc.ac.inresearchgate.net

Computational Chemistry and Theoretical Investigations of 3 Butoxy 4 Fluoro Phenylamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular properties from first principles.

Density Functional Theory (DFT) for Geometry Optimization and Energy Minimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied for geometry optimization, a process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the global minimum. This optimized structure is crucial for predicting other molecular properties accurately. For 3-Butoxy-4-fluoro-phenylamine, a DFT study would typically involve selecting a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation, yielding the molecule's most stable three-dimensional conformation. However, specific studies detailing these calculations for this compound are not available.

Conformational Analysis and Potential Energy Surface Mapping

The butoxy group in this compound possesses several rotatable bonds, leading to multiple possible conformations. A thorough conformational analysis would involve systematically rotating these bonds and calculating the energy of each resulting conformer. This process allows for the mapping of the potential energy surface (PES), which helps identify the most stable conformers and the energy barriers between them. Such an analysis is critical for understanding the molecule's flexibility and how it might interact with other molecules. At present, a detailed conformational analysis and PES mapping for this compound has not been published.

Vibrational Frequency Calculations and Spectroscopic Parameter Prediction

Following geometry optimization, vibrational frequency calculations are often performed to confirm that the structure is a true energy minimum and to predict its infrared (IR) and Raman spectra. These calculations can also provide thermodynamic data such as enthalpy and entropy. The predicted spectra can be compared with experimental data to aid in the structural characterization of the molecule. No such theoretical spectroscopic data has been reported for this compound.

Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for determining molecular structure. Computational methods, particularly DFT, can predict NMR chemical shifts (¹H and ¹³C) and spin-spin coupling constants. These theoretical predictions serve as a valuable tool for interpreting and assigning experimental NMR spectra. For this compound, published computational predictions of its NMR parameters are absent from the scientific literature.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity and physical properties. Computational methods provide key descriptors to understand this behavior.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Nodal Properties)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The spatial distribution and nodal properties of these orbitals indicate the likely sites for electrophilic and nucleophilic attack. An FMO analysis for this compound would provide significant insights into its reactivity, but this research has yet to be reported.

Without dedicated computational studies, a detailed, data-driven discussion on the theoretical aspects of this compound remains speculative. Future research in this area would be necessary to elucidate the specific quantum chemical properties, conformational landscape, and electronic structure of this compound.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals of a calculated wavefunction into a more intuitive picture of localized bonds and lone pairs, closely resembling a classical Lewis structure. nih.govwikipedia.org This method is invaluable for quantifying electron delocalization, analyzing hyperconjugative interactions, and understanding the hybridization of atomic orbitals within the molecule. wisc.eduyoutube.com

For this compound, an NBO analysis would focus on the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The most significant interactions would likely involve the delocalization of electron density from the nitrogen (NH₂) and oxygen (O-Butoxy) lone pairs into the antibonding π* orbitals of the phenyl ring. These interactions, denoted as n(N) → π(ring) and n(O) → π(ring), are key to understanding the electron-donating nature of these substituents and their influence on the aromatic system's reactivity.

The strength of these delocalization effects can be quantified using second-order perturbation theory analysis within the NBO framework, which calculates the stabilization energy (E(2)) for each donor-acceptor interaction. A higher E(2) value signifies a stronger interaction.

Illustrative NBO Analysis Data for this compound (Note: The following data is hypothetical and serves to illustrate the expected results from an NBO calculation.)

Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
LP (1) N₅π* (C₁-C₂)45.8Lone Pair → π* Delocalization
LP (1) N₅π* (C₃-C₄)15.2Lone Pair → π* Delocalization
LP (2) O₇π* (C₂-C₃)20.1Lone Pair → π* Delocalization
C₁-C₆ σC₂-C₃ σ2.5σ → σ Hyperconjugation
C-H σC-C σ1.9σ → σ Hyperconjugation

NBO analysis would also provide detailed information on the hybridization of each atom. For example, it would quantify the precise spx character of the carbon atoms in the ring and the nitrogen of the amine group, revealing deviations from ideal sp² and sp³ hybridization due to substituent effects.

Charge Distribution and Electrostatic Potential Analysis

The distribution of electron density within this compound is non-uniform due to the varying electronegativity of its constituent atoms and the resonance effects of the substituents. The fluorine atom, being highly electronegative, withdraws electron density via the sigma bond (inductive effect). Conversely, the amino and butoxy groups donate electron density to the ring through resonance.

A Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing this charge distribution. The MEP map plots the electrostatic potential onto the molecule's electron density surface, using a color spectrum to indicate charge regions. Red areas signify negative electrostatic potential (electron-rich regions), typically found around electronegative atoms like fluorine, oxygen, and the π-system of the ring. Blue areas represent positive electrostatic potential (electron-poor regions), usually located around hydrogen atoms, particularly the N-H protons of the amine group.

In this compound, the MEP surface would be expected to show:

Negative Potential: Concentrated around the fluorine and oxygen atoms, and above the plane of the aromatic ring.

Positive Potential: Located on the hydrogen atoms of the amine group, making them potential hydrogen bond donors.

This analysis is crucial for predicting how the molecule will interact with other molecules, such as solvents or biological receptors, as electrostatic interactions are often the primary drivers of molecular recognition. researchgate.net

Molecular Properties and Interactions

Computational methods can predict a range of molecular properties that govern how this compound responds to external stimuli and interacts with its environment.

Polarizability and Hyperpolarizability Studies

Polarizability (α) is a measure of how easily the electron cloud of a molecule can be distorted by an external electric field. Hyperpolarizability (β and γ) are the higher-order terms that describe the non-linear optical (NLO) response of a molecule to a strong electric field, such as that from a laser. researchgate.netresearchgate.net Molecules with significant NLO properties are of great interest for applications in optoelectronics and photonics. nih.gov

Good NLO candidates often possess strong electron donor and acceptor groups connected by a π-conjugated system, which facilitates intramolecular charge transfer (ICT). mdpi.com this compound has electron-donating groups (NH₂ and O-Butoxy) and a mildly electron-withdrawing group (F), creating a "push-pull" system that could lead to a notable NLO response.

Computational studies would calculate the components of the polarizability and hyperpolarizability tensors. The average polarizability (<α>) and the total first hyperpolarizability (βtot) are key metrics derived from these tensors.

Illustrative Polarizability and Hyperpolarizability Data (Note: This data is hypothetical. Values are in atomic units, a.u.)

ParameterCalculated Value (a.u.)
αxx180.5
αyy155.2
αzz90.1
<α> 141.9
βxxx850.7
βxyy-150.3
βxzz95.6
βtot 985.4

Prediction of Non-Linear Optical (NLO) Properties

The magnitude of the first hyperpolarizability (βtot) is a direct indicator of a molecule's potential for second-order NLO applications, such as second-harmonic generation. A large βtot value is typically associated with a small energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as this facilitates electron promotion and charge transfer. nih.gov

A computational study of this compound would involve:

Geometry Optimization: Obtaining the most stable molecular structure.

Frequency Calculation: To confirm the structure is a true minimum on the potential energy surface.

NLO Property Calculation: Using methods like DFT with a suitable functional (e.g., CAM-B3LYP) and basis set to compute α and β.

The results would predict whether the molecule has a sufficiently large NLO response to warrant experimental investigation for use in optical materials.

Intermolecular Interaction Analysis

In the condensed phase (liquid or solid), molecules of this compound will interact with each other through various non-covalent forces. Understanding these interactions is key to predicting crystal packing, melting points, and solubility. The primary intermolecular forces at play would be:

Hydrogen Bonding: The amine group (N-H) is a classic hydrogen bond donor, while the fluorine and oxygen atoms can act as hydrogen bond acceptors. nih.gov Therefore, strong N-H···F or N-H···O hydrogen bonds are expected to be a dominant feature in the solid state, influencing the crystal structure. ijsr.netucla.edu

Halogen Bonding: While less common for fluorine, the possibility of weak interactions involving the fluorine atom as a halogen bond acceptor could be explored.

π-π Stacking: The aromatic rings can interact through stacking, where the electron-rich π system of one molecule interacts with the π system of a neighboring molecule.

Computational models can be used to study dimers or small clusters of the molecule to calculate the binding energies associated with these different interaction motifs, revealing which ones are most significant in stabilizing the structure.

Reaction Mechanism Elucidation

Computational chemistry is a powerful tool for mapping out the pathways of chemical reactions. It allows for the determination of the structures of reactants, products, intermediates, and, most importantly, transition states. By calculating the energies of these species, one can determine activation energies and reaction enthalpies, providing a complete energetic profile of a reaction.

For this compound, one could investigate various reactions. A common reaction for anilines is electrophilic aromatic substitution. The electron-donating amino and butoxy groups are activating and ortho-, para-directing. Since the para position to the strong amino group is blocked by fluorine, electrophilic attack would be predicted to occur at the positions ortho to the amino group.

A theoretical study of, for example, the nitration of this compound would involve:

Locating Reactants: Optimizing the geometries of the aniline (B41778) derivative and the nitrating agent (e.g., NO₂⁺).

Mapping the Potential Energy Surface: Searching for the transition state structure for the electrophilic attack on the ring.

Frequency Calculations: To characterize the located stationary points (reactants and transition states have zero and one imaginary frequency, respectively).

Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that the identified transition state correctly connects the reactants and the desired intermediate (the sigma complex).

By comparing the activation energies for attack at different positions on the ring, one could theoretically confirm the regioselectivity of the reaction, providing insights that are highly valuable for synthetic planning.

Solvent Effects on Molecular Properties and Reactivity

The surrounding solvent can significantly influence the properties and reactivity of a molecule. Computational models can simulate these effects.

Implicit and Explicit Solvation Models:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient for estimating the bulk effects of the solvent on molecular properties like dipole moment and electronic structure.

Explicit Solvation Models: In this more computationally intensive approach, individual solvent molecules are included in the calculation. This allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which can be critical for understanding reaction mechanisms in protic solvents.

For this compound, studying solvent effects would be crucial for predicting its behavior in different reaction media, potentially explaining variations in reaction outcomes and yields. Research on similar molecules, such as 3-fluoro-, 3-chloro-, and 3-bromopyridine, has shown that while molecular geometries are slightly influenced by solvent polarity, vibrational frequencies and other chemical properties can be seriously affected. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanical calculations are excellent for studying static properties and reaction pathways, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time.

MD simulations model the movement of atoms and molecules based on classical mechanics. By simulating the trajectory of this compound in a given environment (e.g., in a solvent or interacting with a biological macromolecule), one can study its conformational changes, diffusion, and intermolecular interactions.

If this compound were to be investigated for its interaction with a biological target, MD simulations could reveal:

Binding Modes: How the molecule fits into a binding site.

Conformational Flexibility: The range of shapes the molecule can adopt.

Interaction Stability: The strength and duration of interactions with its environment.

These simulations are computationally demanding but offer a level of detail that is invaluable for understanding the dynamic nature of molecular systems.

Advanced Applications in Chemical Research Excluding Biomedical/clinical Applications

Development as a Synthetic Building Block and Chemical Intermediate

As a substituted aniline (B41778), 3-Butoxy-4-fluoro-phenylamine serves as a crucial starting material and intermediate in the synthesis of more complex chemical structures. The presence of the amine, fluoro, and butoxy groups provides multiple reaction sites and influences the reactivity and properties of the resulting molecules.

Substituted anilines are fundamental building blocks in organic synthesis, and this compound is no exception. It can serve as a precursor for a variety of complex organic molecules, particularly heterocyclic compounds. For instance, substituted anilines are widely used in the synthesis of quinoline (B57606) derivatives through reactions like the Skraup, Doebner-von Miller, or Friedländer synthesis. nih.govnih.govucsf.edu By employing this compound in these established synthetic routes, novel quinoline structures with specific substitution patterns can be accessed. The butoxy and fluoro substituents can modulate the electronic and steric properties of the resulting quinoline, which is significant in the development of materials with tailored characteristics.

The general synthetic utility of fluorinated building blocks is well-established, as the inclusion of fluorine can alter the electronic distribution and reactivity of aromatic rings. ossila.comsigmaaldrich.comfluorochem.co.uk This makes halogenated anilines like this compound indispensable intermediates for creating intricate molecular architectures. nbinno.com

Combinatorial chemistry is a powerful technique for the rapid synthesis of a large number of diverse compounds, known as a chemical library. nih.govnova.edu These libraries are instrumental in the discovery of new materials and functional molecules. The structure of this compound, with its reactive amine group, makes it an excellent scaffold for the generation of combinatorial libraries.

Utilization as a Chemical Probe in Non-Biological Systems

The fluorine atom in this compound provides a unique spectroscopic handle that can be exploited for developing chemical probes for non-biological applications, particularly in materials science.

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique due to the high sensitivity of the ¹⁹F nucleus and the absence of background signals in most systems. nih.gov Fluorinated compounds can, therefore, serve as excellent probes to study the structure, dynamics, and environment of materials.

Fluorine-substituted aniline derivatives have been investigated as a class of ¹⁹F NMR pH indicators, where the ¹⁹F chemical shift is sensitive to the local pH environment. nih.gov This principle can be extended to material science, where this compound or its derivatives could be incorporated into polymers or other materials to probe local chemical environments. For instance, changes in the ¹⁹F NMR signal could indicate variations in polarity, ion concentration, or the presence of specific analytes within a material. The development of fluorine-labeled probes is an active area of research for analyzing complex mixtures and for in-vivo imaging, highlighting the versatility of this approach. chemrxiv.orgresearchgate.net

Supramolecular chemistry involves the study of non-covalent interactions to create large, well-organized structures. rsc.org Substituted anilines can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, making them valuable components for the construction of supramolecular assemblies. wisdomlib.orgnih.gov

The amine group of this compound can act as a hydrogen bond donor, while the aromatic ring can participate in π-stacking interactions. The fluorine and butoxy substituents can further influence these interactions, allowing for the fine-tuning of the assembly's structure and properties. For example, aniline-phenol recognition is a well-studied interaction that leads to the formation of specific supramolecular synthons. nih.gov By analogy, this compound could be used to create novel supramolecular structures with potential applications in areas such as molecular recognition, sensing, and the development of functional materials. The synthesis of macrocyclic arenes often utilizes aniline derivatives, suggesting another avenue for the integration of this compound into complex supramolecular architectures. mdpi.com

Future Research Directions and Emerging Methodologies

Integration of Artificial Intelligence and Machine Learning in Synthesis Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of organic synthesis by transforming how chemists design and execute synthetic routes. researchgate.net These data-driven approaches can analyze vast datasets of chemical reactions to identify patterns and predict outcomes with increasing accuracy. researchgate.net For a target molecule like 3-Butoxy-4-fluoro-phenylamine, AI tools can be instrumental in proposing novel and efficient synthetic pathways that a human chemist might not consider.

Retrosynthesis and Reaction Prediction: ML models, particularly those based on neural networks, can be trained on extensive reaction databases to perform retrosynthetic analysis. Given the structure of this compound, an AI platform could propose several strategic bond disconnections to identify potential starting materials. For instance, it might suggest routes starting from commercially available precursors like 1,2-difluoro-4-nitrobenzene or 3-fluoro-4-hydroxyaniline. Furthermore, AI can predict the most probable products, yields, and optimal reaction conditions for each synthetic step, thereby minimizing trial-and-error experimentation. researchgate.net This predictive power is a key element in data-driven synthesis planning. mit.edu

Route ID Key Disconnection Proposed Precursors Key Transformation
AI-01 C-N bond (amine) 4-Butoxy-3-fluoro-nitrobenzene Nitro group reduction
AI-02 C-O bond (butoxy) 3-Fluoro-4-aminophenol, 1-Bromobutane (B133212) Williamson ether synthesis
AI-03 C-N bond (amine) 1-Bromo-4-butoxy-3-fluorobenzene, Ammonia (B1221849) Buchwald-Hartwig amination
AI-04 C-F bond 4-Butoxy-phenylamine Electrophilic fluorination

These algorithms learn from the vast repository of known chemical transformations to suggest viable pathways, ranking them based on predicted success rates, step count, and the cost of starting materials. researchgate.net This approach allows researchers to prioritize the most promising synthetic strategies for laboratory validation.

Development of Sustainable and Environmentally Benign Synthetic Routes

Modern chemical synthesis places a strong emphasis on "green chemistry" principles, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.net Traditional multi-step syntheses of substituted anilines often involve harsh reagents and generate significant waste. Future research on this compound will likely focus on developing more sustainable synthetic methodologies.

Key Areas for Green Synthesis Development:

Catalytic Processes: Replacing stoichiometric reagents with catalytic alternatives is a cornerstone of green chemistry. For example, the reduction of a nitro precursor to form the aniline (B41778) could be achieved using catalytic hydrogenation with molecular hydrogen over a heterogeneous catalyst (e.g., Pd/C), which produces only water as a byproduct, instead of metal-acid reductions (e.g., Sn/HCl) that generate metallic waste. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is crucial. Reactions like direct C-H amination or catalytic amination of phenols would offer higher atom economy compared to classical methods involving leaving groups.

Safer Solvents: Research into replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents will be a key focus.

Renewable Feedstocks: While likely a long-term goal, future methodologies may explore the synthesis of aromatic precursors from renewable biomass sources rather than petroleum-based feedstocks like benzene (B151609). researchgate.net

Comparison of Traditional vs. Sustainable Synthetic Approaches

Synthetic Step Traditional Method Sustainable Alternative Green Advantage
Nitro Reduction Sn/HCl or Fe/HCl Catalytic Hydrogenation (H2, Pd/C) Avoids heavy metal waste; water is the only byproduct. researchgate.net
Alkylation Alkyl halides with strong bases Dialkyl carbonates with a catalyst Reduces use of corrosive bases and halide waste.
Solvent Choice DMF, Dioxane 2-MeTHF, Cyrene™, Water Lower toxicity, biodegradable, derived from renewable sources.

As environmental regulations become stricter, the development of such environmentally benign routes will not only be academically interesting but also industrially imperative. bloomtechz.com

High-Throughput Experimentation for Reaction Optimization

High-Throughput Experimentation (HTE) utilizes automation, miniaturization, and parallel processing to conduct hundreds or even thousands of experiments simultaneously. nih.gov This technology dramatically accelerates the optimization of reaction conditions, a process that is often a bottleneck in chemical synthesis. cam.ac.ukpurdue.edu For any chosen synthetic route to this compound, HTE can be employed to rapidly screen a wide array of variables to identify the optimal conditions for yield and purity.

HTE Workflow for Synthesis Optimization: A typical HTE workflow involves dispensing small quantities of reactants, catalysts, ligands, and solvents into a microplate (e.g., 96-well or 384-well format) using robotic liquid handlers. acs.org The plate is then subjected to controlled heating and stirring, after which the outcome of each individual reaction is rapidly analyzed, often by LC-MS or GC-MS. purdue.edu

For a key step, such as a palladium-catalyzed Buchwald-Hartwig amination to form the C-N bond, HTE could be used to screen numerous parameters.

Illustrative HTE Design for a Buchwald-Hartwig Amination Step

Parameter Variables Screened
Catalyst Pd(OAc)2, Pd2(dba)3, G3-Pd precatalysts
Ligand XPhos, SPhos, RuPhos, JohnPhos, dtbpf acs.org
Base K3PO4, Cs2CO3, LHMDS, NaOtBu
Solvent Toluene, Dioxane, 2-MeTHF, t-Amyl alcohol
Temperature 80 °C, 100 °C, 120 °C
Concentration 0.1 M, 0.5 M, 1.0 M

By systematically varying these parameters across the microplate, an optimal set of conditions can be identified in a matter of days, a task that would take weeks or months using traditional one-at-a-time experimentation. cam.ac.ukacs.org This acceleration is vital for the efficient development of robust and scalable synthetic processes.

Advancements in In Situ Characterization Techniques during Reactions

Understanding a reaction mechanism and monitoring its progress in real-time are critical for effective control and optimization. In situ characterization techniques allow chemists to "watch" a reaction as it happens, providing valuable kinetic and mechanistic data without the need for sampling and quenching.

Applicable In Situ Techniques:

Spectroscopy (FTIR, Raman, UV-Vis): Techniques like Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy can monitor the concentration of key functional groups in real-time. researchgate.net For example, during the reduction of a nitro group to an amine, one could observe the disappearance of the nitro stretches (~1520 cm⁻¹ and ~1340 cm⁻¹) and the appearance of the N-H stretches of the amine (~3400 cm⁻¹).

Nuclear Magnetic Resonance (NMR): In situ NMR spectroscopy provides detailed structural information about reactants, intermediates, and products directly in the reaction vessel. This can be invaluable for identifying transient intermediates and understanding complex reaction pathways.

Calorimetry: Reaction calorimetry measures the heat evolved or absorbed during a reaction, providing crucial kinetic and thermodynamic data that is essential for ensuring the safety and scalability of a chemical process.

Information Gained from In Situ Monitoring

Technique Type of Data Application to Synthesis
ATR-FTIR Functional group concentration vs. time Real-time monitoring of reactant consumption and product formation; reaction endpoint determination. researchgate.net
In Situ NMR Structural identification of species in solution Mechanistic investigation; identification of key intermediates and byproducts.
Reaction Calorimetry Heat flow (dQ/dt) Determination of reaction kinetics, total heat release, and potential thermal hazards for safe scale-up.

By combining these advanced analytical methods with automated synthesis platforms, researchers can create a powerful feedback loop where real-time data is used to dynamically optimize reaction conditions, leading to more efficient, robust, and safer chemical manufacturing processes.

Q & A

Q. What strategies enhance reproducibility in multi-step syntheses?

  • Answer :
  • Process control : Use PAT (Process Analytical Technology) tools like ReactIR for real-time reaction monitoring.
  • DoE (Design of Experiments) : Vary parameters (temperature, stoichiometry) to identify critical factors.
  • Batch records : Document deviations (e.g., solvent purity, humidity) to trace variability sources .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.